Irdabisant hydrochloride, also known as CEP-26401, is a selective and potent inverse agonist of the histamine H3 receptor. This compound has garnered significant attention in pharmacological research due to its potential applications in treating cognitive impairments and schizophrenia. It is characterized by its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system interventions.
Irdabisant hydrochloride is classified as a histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor plays a crucial role in modulating neurotransmitter release in the central nervous system, particularly in cognitive processes. The compound has been synthesized and evaluated for its pharmacological properties, demonstrating efficacy in enhancing cognitive function and promoting wakefulness .
The synthesis of Irdabisant hydrochloride involves several key steps, utilizing various reagents and conditions to achieve the desired molecular structure.
Methods and Technical Details:
Irdabisant hydrochloride has a complex molecular structure characterized by a chiral 2-methylpyrrolidine moiety.
Structure Data:
Irdabisant hydrochloride participates in various chemical reactions that are crucial for its synthesis and functionalization.
Reactions and Technical Details:
The mechanism of action of Irdabisant hydrochloride primarily revolves around its interaction with the histamine H3 receptor.
Process and Data:
Irdabisant hydrochloride exhibits distinct physical and chemical properties that are relevant for its application in research.
Irdabisant hydrochloride is primarily used in scientific research focused on cognitive enhancement and neuropharmacology.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0